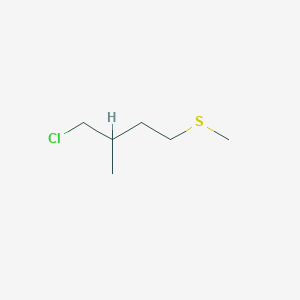
1-Chloro-2-methyl-4-(methylsulfanyl)butane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-2-methyl-4-(methylsulfanyl)butane is an organic compound with the molecular formula C₆H₁₃ClS. It is a chlorinated alkane with a sulfanyl group attached to the fourth carbon atom. This compound is of interest in various chemical research and industrial applications due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: 1-Chloro-2-methyl-4-(methylsulfanyl)butane can be synthesized through several methods. One common approach involves the chlorination of 2-methyl-4-(methylsulfanyl)butane using thionyl chloride or phosphorus trichloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
化学反应分析
Types of Reactions: 1-Chloro-2-methyl-4-(methylsulfanyl)butane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: The compound can be reduced to 2-methyl-4-(methylsulfanyl)butane using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous solution for hydroxide substitution.
Oxidation: Hydrogen peroxide in acetic acid for sulfoxide formation.
Reduction: Lithium aluminum hydride in anhydrous ether for reduction.
Major Products:
Substitution: 2-methyl-4-(methylsulfanyl)butanol (when hydroxide is the nucleophile).
Oxidation: 1-chloro-2-methyl-4-(methylsulfinyl)butane (sulfoxide) or 1-chloro-2-methyl-4-(methylsulfonyl)butane (sulfone).
Reduction: 2-methyl-4-(methylsulfanyl)butane.
科学研究应用
1-Chloro-2-methyl-4-(methylsulfanyl)butane is used in various scientific research applications, including:
Biology: In studies involving the modification of biological molecules to understand the effects of chlorinated and sulfanyl groups on biological activity.
Medicine: Potential use in the development of pharmaceuticals where chlorinated and sulfanyl groups play a role in drug activity.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of 1-chloro-2-methyl-4-(methylsulfanyl)butane involves its reactivity with nucleophiles and oxidizing or reducing agents. The chlorine atom and the sulfanyl group are key functional groups that participate in these reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
相似化合物的比较
1-Chloro-2-methylbutane: Lacks the sulfanyl group, making it less reactive in certain substitution and oxidation reactions.
2-Chloro-2-methylbutane: The chlorine atom is attached to a different carbon, leading to different reactivity patterns.
1-Bromo-2-methyl-4-(methylsulfanyl)butane: Similar structure but with a bromine atom instead of chlorine, which can affect the reactivity and reaction conditions.
Uniqueness: 1-Chloro-2-methyl-4-(methylsulfanyl)butane is unique due to the presence of both a chlorine atom and a sulfanyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound in synthetic chemistry and industrial applications.
属性
分子式 |
C6H13ClS |
|---|---|
分子量 |
152.69 g/mol |
IUPAC 名称 |
1-chloro-2-methyl-4-methylsulfanylbutane |
InChI |
InChI=1S/C6H13ClS/c1-6(5-7)3-4-8-2/h6H,3-5H2,1-2H3 |
InChI 键 |
MRJBMDKMFPTCPY-UHFFFAOYSA-N |
规范 SMILES |
CC(CCSC)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


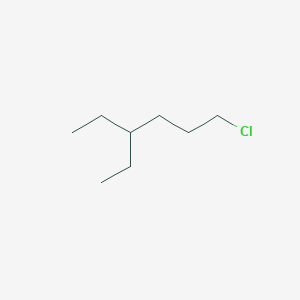

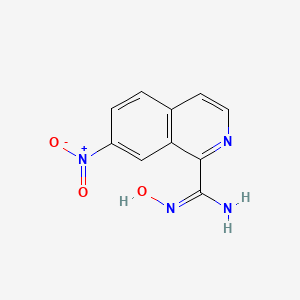
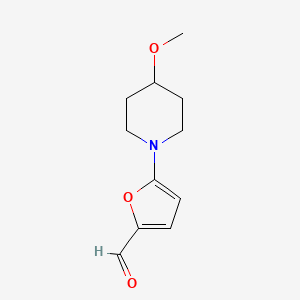
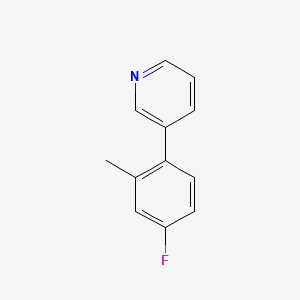

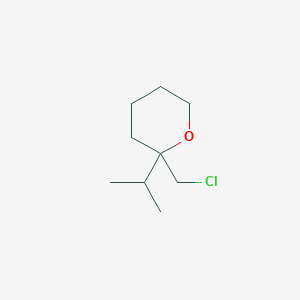


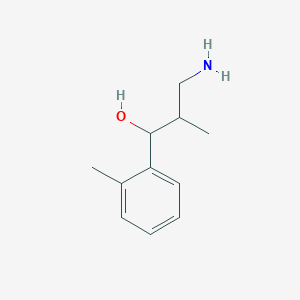
![2-(2-oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazin-1-yl)acetic acid](/img/structure/B13186622.png)
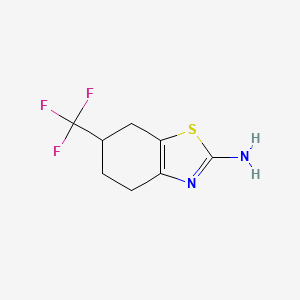
![Ethyl 5-[(thiophen-2-yl)methyl]-1,3,4-thiadiazole-2-carboxylate](/img/structure/B13186624.png)

